molecular formula C13H9ClFNO4S B12584725 Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- CAS No. 612043-03-5

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-

Cat. No.: B12584725
CAS No.: 612043-03-5
M. Wt: 329.73 g/mol
InChI Key: JIZAIUJLSAGBOS-UHFFFAOYSA-N
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Description

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-chloro-4-fluorophenylsulfonylamino group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- typically involves multiple steps. One common method includes the sulfonation of 3-chloro-4-fluoroaniline followed by coupling with benzoic acid. The reaction conditions often require the use of catalysts such as Raney nickel and organic solvents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chlorosulfonyl)benzoic acid
  • 2-(4-Methylsulfonylphenyl)indole derivatives
  • Benzo[4,5]imidazo[1,2-a]pyridine

Uniqueness

Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]- stands out due to its unique combination of a benzoic acid core with a 3-chloro-4-fluorophenylsulfonylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

612043-03-5

Molecular Formula

C13H9ClFNO4S

Molecular Weight

329.73 g/mol

IUPAC Name

3-[(3-chloro-4-fluorophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H9ClFNO4S/c14-11-7-10(4-5-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18)

InChI Key

JIZAIUJLSAGBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O

Origin of Product

United States

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